Bopindolol

Overview

Description

Bopindolol is a nonselective β-adrenoceptor antagonist with partial agonist activity (intrinsic sympathomimetic activity, ISA) and a long duration of action . It is metabolized to an active hydrolyzed form, contributing to its sustained effects . Clinically, it is used to treat hypertension and angina pectoris, demonstrating efficacy comparable to other β-blockers like atenolol, metoprolol, and pindolol . Its unique pharmacokinetic profile allows once-daily dosing, with antihypertensive effects persisting for over 24 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bopindolol involves several key steps:

Starting Material: The synthesis begins with 4-hydroxy-2-methylindole.

Epichlorohydrin Reaction: The 4-hydroxy-2-methylindole reacts with epichlorohydrin in the presence of a base like sodium hydroxide to form 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole.

Addition of tert-Butylamine: The intermediate product is then reacted with tert-butylamine to yield 4-(2-hydroxy-3-tert-butylaminopropoxy)-2-methylindole.

Ester Formation: Finally, esterification with benzoic anhydride in the presence of hexamethylphosphoric triamide completes the synthesis of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: this compound can undergo nucleophilic substitution reactions, especially at the benzoate ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines and thiols can react with this compound under basic conditions.

Major Products:

Oxidation: Oxidized metabolites of this compound.

Reduction: Reduced forms of the indole ring.

Substitution: Substituted derivatives of this compound with various functional groups.

Scientific Research Applications

Pharmacological Profile

Mechanism of Action

Bopindolol acts by blocking beta-1 and beta-2 adrenergic receptors, which leads to a decrease in heart rate and blood pressure. It inhibits the effects of catecholamines like epinephrine and norepinephrine, resulting in reduced cardiac output and systemic vascular resistance. This mechanism makes it effective for conditions such as hypertension, ventricular tachycardia, and atrial fibrillation .

Clinical Applications

- Hypertension Management : this compound is utilized to lower blood pressure in hypertensive patients. Studies indicate that it effectively reduces both resting and exercise-induced tachycardia .

- Cardiac Arrhythmias : Its ability to stabilize heart rhythms makes it beneficial for patients experiencing ventricular tachycardia and atrial fibrillation .

- Heart Failure : While primarily indicated for hypertension, its role in heart failure management is also explored, particularly regarding its effects on plasma renin activity and overall cardiac function .

Efficacy and Safety

Clinical trials have demonstrated that this compound has a long duration of action, with significant effects persisting for up to 48 hours post-administration. For instance, one study found that after taking a dose of 4 mg, over 66% of the maximum effect remained after 24 hours . Additionally, it has been shown to be well tolerated even at higher doses (up to 12 mg) without significant adverse effects related to beta-blockade .

Study on Exercise-Induced Tachycardia

In a clinical trial involving healthy volunteers, this compound was administered to assess its impact on exercise-induced tachycardia. Results indicated that doses as low as 2 mg significantly reduced heart rates during exercise within 2-3 hours of administration. Higher doses enhanced the effect, demonstrating its potency compared to pindolol .

Heart Failure Subgroup Analysis

A notable study examined the differential efficacy of beta-blockers in various demographic groups. While this compound showed benefits in non-Black populations with heart failure, it did not yield similar outcomes in Black patients. This discrepancy was attributed to genetic polymorphisms affecting drug metabolism and response . Such findings underscore the importance of personalized medicine in pharmacotherapy.

Mechanism of Action

Bopindolol exerts its effects by non-selectively blocking beta-1 and beta-2 adrenergic receptors. This inhibition prevents the binding of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. Additionally, this compound inhibits the production of renin by binding to beta-2 receptors in the juxtaglomerular apparatus, thereby reducing the formation of angiotensin II and aldosterone .

Comparison with Similar Compounds

Bopindolol vs. Atenolol

- Efficacy: this compound (1 mg/day) achieved blood pressure reductions equivalent to atenolol (50–100 mg/day) in mild-to-moderate hypertension, with 71–76% of patients achieving normalized blood pressure .

- Hemodynamic Effects: Unlike atenolol, which significantly reduces heart rate (HR) and cardiac output (CO), this compound maintains CO and reduces total peripheral resistance (TPR) . Atenolol caused a 21% HR reduction (62 to 49 bpm), while this compound reduced HR by 10% (nonsignificant) at rest .

- Safety : Bradycardia incidence was lower with this compound, though side effect profiles were otherwise similar .

This compound vs. Metoprolol

- Efficacy : Both drugs reduced systolic/diastolic blood pressure by ~15–20 mmHg in hypertensive patients, with comparable inhibition of exercise-induced tachycardia .

- Dosing Flexibility : this compound’s prolonged action allowed effective once-weekly dosing (8 mg) in some studies, whereas metoprolol requires daily administration .

This compound vs. Pindolol

- Selectivity and Potency : this compound is 10-fold more potent than pindolol in reducing exercise-induced tachycardia . While pindolol exhibits β1/β2 partial agonism, this compound’s ISA is milder and β1-selective in animal models .

- Hypertension Management: Both drugs normalized blood pressure in 71–76% of patients, but this compound demonstrated superior lipid benefits, increasing HDL cholesterol .

This compound vs. Propranolol

- Lipid Metabolism: Propranolol may worsen lipid profiles, whereas this compound increases HDL cholesterol .

Pharmacokinetic and Pharmacodynamic Comparison

Biological Activity

Bopindolol is a beta-adrenoceptor antagonist that exhibits partial agonist activity, primarily affecting the cardiovascular system. This compound has been studied for its pharmacological properties, particularly in the context of hypertension and cardiac function. Below, we delve into its biological activity, mechanisms of action, and relevant clinical findings.

This compound functions predominantly as a non-selective beta-adrenergic antagonist. It blocks both beta-1 and beta-2 adrenergic receptors, leading to several physiological effects:

- Beta-1 Receptor Blockade : Primarily located in the heart, this action reduces heart rate and myocardial contractility, thereby lowering blood pressure.

- Beta-2 Receptor Blockade : This can lead to bronchoconstriction but also inhibits renin release from the juxtaglomerular cells, which is crucial in the regulation of blood pressure through the renin-angiotensin-aldosterone system (RAAS) .

This compound's partial agonist activity allows it to exert some sympathomimetic effects at lower doses, which can be beneficial in certain clinical scenarios by preventing excessive bradycardia or hypotension .

Key Pharmacological Effects

Clinical Studies

Several studies have investigated the efficacy and safety of this compound:

- Healthy Volunteers Study : A study involving healthy volunteers demonstrated that this compound was approximately ten times more potent than pindolol in reducing isoprenaline-induced tachycardia. Doses as low as 2 mg produced near-maximal reductions within 2 to 3 hours .

- Hypertensive Patients : In a clinical setting, this compound has been shown to effectively lower blood pressure and reduce plasma renin activity, making it a viable option for managing hypertension .

- Comparative Studies : this compound has been compared with other beta-blockers, showing favorable outcomes regarding both efficacy and side effect profiles. For instance, it maintains a balance between efficacy and tolerability due to its partial agonist properties .

Case Study 1: Efficacy in Hypertension

A clinical trial involving patients with essential hypertension reported that treatment with this compound significantly lowered systolic and diastolic blood pressure compared to placebo. The study highlighted improvements in quality of life metrics alongside pharmacological benefits.

Case Study 2: Tolerability Profile

In another study focusing on long-term administration, patients receiving this compound exhibited fewer adverse effects related to bradycardia compared to those on traditional non-selective beta-blockers. This suggests that the partial agonist activity may mitigate some common side effects associated with beta-blocker therapy .

Chemical Reactions Analysis

Hydrolysis: Activation to Active Metabolite

Bopindolol is enzymatically hydrolyzed by esterases in vivo, cleaving its benzoyl ester group to yield benzoic acid and the active metabolite 18-502 (4-(3-tert-butylamino-2-hydroxypropoxy)-2-methylindole) . This hydrolysis is essential for its therapeutic action, as 18-502 retains β-blocking activity.

Reaction Scheme:

Key Data:

Oxidation and Peroxidation Reactions

This compound participates in oxidation reactions under specific conditions, particularly in the presence of transition metals like Co(II):

Hydrogen Peroxide-Induced Peroxidation

In the presence of Co(II) ions, this compound undergoes peroxidation, generating reactive oxygen species (ROS):

-

Singlet oxygen (1O2^1\text{O}_21O2) : Detected via bleaching of p-nitrosodimethylaniline (RNO) .

-

Hydroxyl radicals (HO- ) : Identified using electron spin resonance (ESR) with 5,5-dimethyl-1-pyrroline-1-oxide (DMPO) as a spin trap .

Experimental Conditions:

Enzymatic Oxidation

Cytochrome P450 enzymes further oxidize 18-502 to secondary metabolites, including 20-785 (4-(3-tert-butylaminopropoxy)-2-carboxyl indole) .

Radical Scavenging and Antioxidant Activity

This compound exhibits radical scavenging properties, inhibiting lipid peroxidation and neutralizing free radicals:

DPPH Radical Scavenging

This compound and 18-502 scavenge the stable free radical 1,1-diphenyl-2-picrylhydrazyl (DPPH) :

| Compound | DPPH Scavenging Activity (1 mM) |

|---|---|

| This compound | 60% |

| 18-502 | 40% |

| Propranolol | 0% |

Mechanism: The indole moiety donates hydrogen atoms to quench radicals .

Lipid Peroxidation Inhibition

This compound inhibits lipid peroxidation in biological systems:

| System | IC₅₀ (μM) |

|---|---|

| Rat liver microsomes | 1.8 |

| Pig coronary arteries | 2.5 |

Key Finding: this compound’s antioxidant activity surpasses propranolol, likely due to its membrane-stabilizing effects .

Reduction Reactions

While reduction is less prominent, this compound’s metabolites may undergo reductive transformations:

-

Dehydroxylation : Conversion of hydroxyl groups to hydrogen .

-

Decarboxylation : Removal of carboxyl groups from oxidized metabolites .

Synthetic Reactions

While not a metabolic pathway, this compound’s synthesis involves:

Properties

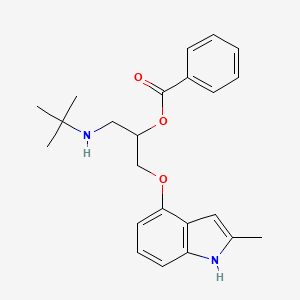

IUPAC Name |

[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOJIACWOAYWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022684 | |

| Record name | Bopindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bopindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62658-63-3, 69010-88-4 | |

| Record name | Bopindolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62658-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bopindolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bopindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bopindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOPINDOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT304VZO57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bopindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152–153 [malonate salt], 152 - 153 °C | |

| Record name | Bopindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bopindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.